molecular formula C9H17N2O3PS3 B13827796 Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester CAS No. 38090-98-1

Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester

Cat. No.: B13827796
CAS No.: 38090-98-1
M. Wt: 328.4 g/mol
InChI Key: AVXFURUVRXWQDS-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorothioate group, which imparts specific chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable thiadiazole derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors equipped with temperature and pressure control systems. The final product is purified using techniques such as distillation or recrystallization to achieve the desired quality and specifications .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of specific enzymes or biological pathways. The phosphorothioate group interacts with the active sites of target enzymes, leading to the disruption of their normal function. This interaction can result in the inhibition of key metabolic processes, ultimately causing the death of target organisms such as pests or microbes .

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O,O-diethyl S-methyl ester
  • Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorothioic acid, O,O-diethyl S-(3-methyl-2-buten-1-yl) ester

Uniqueness

Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .

Properties

CAS No.

38090-98-1

Molecular Formula

C9H17N2O3PS3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(diethoxyphosphorylsulfanylmethyl)-5-ethylsulfanyl-1,3,4-thiadiazole

InChI

InChI=1S/C9H17N2O3PS3/c1-4-13-15(12,14-5-2)17-7-8-10-11-9(18-8)16-6-3/h4-7H2,1-3H3

InChI Key

AVXFURUVRXWQDS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCC1=NN=C(S1)SCC

Origin of Product

United States

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